molecular formula C6H9F3O B3152522 1-(Trifluoromethyl)cyclopentan-1-ol CAS No. 737765-57-0

1-(Trifluoromethyl)cyclopentan-1-ol

Cat. No.: B3152522
CAS No.: 737765-57-0
M. Wt: 154.13 g/mol
InChI Key: KLUJGJIZBPFLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopentan-1-ol can be synthesized through various methods. One common method involves the reaction of cyclopentanone with trimethyl(trifluoromethyl)silane in the presence of tetrabutyl ammonium fluoride in tetrahydrofuran (THF) under nitrogen atmosphere . This reaction is exothermic and requires careful control of reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

1-(Trifluoromethyl)cyclopentan-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by influencing its interaction with enzymes and receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopentanol
  • 1-(Trifluoromethyl)cyclopentanone
  • 1-(Trifluoromethyl)cyclopentane

Comparison: 1-(Trifluoromethyl)cyclopentan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxyl group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and biological activity .

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5(10)3-1-2-4-5/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJGJIZBPFLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopentanone (0.89 mL, 10 mmol) was added to a solution of TMSCF3 (0.5M in THF, 25 mL, 12 mmol) at 0° C. TBAF (1M in THF, 0.076 mL, 0.076 mmol) was added and the resulting yellow solution was allowed to warm to rt over 2 h. 1M HCl (30 mL) was added and the resulting solution stirred 1 h at rt. Extraction with Et2O was followed by washing of the combined organics with brine and drying over anhydrous Na2SO4. Following concentration in vacuo, 1-trifluoromethylcyclopentanol (1.4 g, 88%) was isolated as a colorless liquid that was immediately converted to carbonic acid 4-nitrophenyl ester 1-trifluoromethylcyclopentyl ester analogously to carbonic acid cyclobutyl ester 4-nitrophenyl ester as described in Example 184 by substituting 1-trifluoromethylcyclopentanol (1.3 g, 8.4 mmol) for cyclobutanol with appropriate adjustments for scale and performing the reaction in a sealed tube for 40 h. The reaction volume was doubled with DCM and washed with 1M HCl (2×20 mL) followed by washing with 20 ml each of sat. NaHCO3, water, brine and finally dried over anhydrous MgSO4. Following concentration in vacuo, the residue was purified by column chromatography on SiO2 (12-25% EtOAc/hex) to produce 0.59 g (22% yield) of the desired product. 1H NMR (CDCl3, 400 MHz) δ 8.29 (m, 2H); 7.40 (m, 2H); 2.38 (m, 2H); 2.26 (m, 2H); 2.04 (m, 2H); 1.78 (m, 2H).
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.076 mL
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trifluoromethyl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(Trifluoromethyl)cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(Trifluoromethyl)cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(Trifluoromethyl)cyclopentan-1-ol
Reactant of Route 5
1-(Trifluoromethyl)cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(Trifluoromethyl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.